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Compound of Interest

Compound Name:
2-chloro-N-(2-

chloropropyl)acetamide

CAS No.: 100791-98-8

Cat. No.: B2947313 Get Quote

Executive Summary
N-alkyl chloroacetamides represent a class of potent electrophiles widely utilized as herbicides

(e.g., acetochlor, alachlor) and synthetic intermediates in medicinal chemistry. Their utility is

defined by the high reactivity of the

-chlorocarbonyl moiety, which facilitates covalent modification of sulfhydryl groups. However,
this same reactivity underpins their toxicity profile.

This guide objectively compares the toxicity of key N-alkyl chloroacetamide derivatives,

focusing on the Structure-Activity Relationship (SAR) between N-alkyl chain length, lipophilicity,

and cytotoxicity. It establishes that while increased N-alkyl chain length generally enhances

cellular uptake and cytotoxicity, it also alters metabolic activation pathways, specifically

regarding CYP450-mediated N-dealkylation.

Mechanistic Basis of Toxicity
The core toxicological mechanism of N-alkyl chloroacetamides is driven by their electrophilic

nature (SN2 reactivity).
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The chloroacetamide group acts as a "warhead," targeting nucleophilic cysteine residues on

proteins and the intracellular antioxidant glutathione (GSH).

Direct Alkylation: The

-carbon undergoes nucleophilic attack by thiols (

), leading to irreversible thioether formation.

GSH Depletion: Rapid conjugation with cellular GSH depletes the antioxidant pool.

Oxidative Stress: Loss of GSH compromises Glutathione Peroxidase (GPx) activity, leading

to accumulation of Reactive Oxygen Species (ROS).

Apoptosis: Mitochondrial dysfunction and ROS overload trigger the intrinsic apoptotic

pathway.

Mechanism Diagram
The following diagram illustrates the pathway from exposure to cellular necrosis/apoptosis.
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Figure 1: Mechanistic pathway of Chloroacetamide-induced cytotoxicity via Glutathione (GSH)

depletion and Oxidative Stress.

Comparative Toxicity Profile
The toxicity of this class is not uniform.[1][2][3][4] It is modulated by the steric bulk and

lipophilicity of the N-alkyl substituent.

Structure-Activity Relationship (SAR)
Research indicates a parabolic relationship between lipophilicity (logP) and toxicity.
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Short Chain (Methyl/Ethyl): Lower lipophilicity limits passive diffusion across the plasma

membrane, resulting in lower acute cytotoxicity in vitro despite high intrinsic reactivity.

Medium/Long Chain (Propyl to Octyl): Increased lipophilicity enhances membrane

permeability, significantly increasing intracellular concentration and cytotoxicity.

Branched/Alkoxyalkyl (e.g., Acetochlor/Metolachlor): The presence of ether linkages

(methoxymethyl, ethoxymethyl) balances solubility and lipophilicity, often resulting in high

bioavailability and specific metabolic activation risks (e.g., quinone imine formation).

Comparative Data: Common Analogues
The table below synthesizes toxicity data for three commercially significant N-alkyl

chloroacetanilides.
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Compound N-Substituent LogP
Relative
Cytotoxicity
(LC50)

Primary
Toxicity Mode

Alachlor Methoxymethyl 3.52 High (10-50 µM)

Metabolically

activated to

reactive quinone

imines; high

genotoxicity

potential.

Acetochlor Ethoxymethyl 4.14 High (10-50 µM)

Similar to

Alachlor; potent

GSH depletor.

Metolachlor
Methoxy-1-

methylethyl
3.13

Moderate (>100

µM)

Steric hindrance

around amide

nitrogen reduces

alkylation rate;

lower acute

toxicity.

N-Methyl-2-

chloroacetamide
Methyl 0.2

Low

(Permeability

limited)

Direct alkylation;

limited by

uptake.

Data Source: Synthesized from comparative hepatocyte studies and aquatic toxicity assays [1,

2].[5]

Key Insight: The "Metolachlor Effect"
Metolachlor exhibits lower toxicity compared to Alachlor and Acetochlor despite structural

similarity. This is attributed to steric hindrance. The bulky substituent proximal to the amide

nitrogen hinders the approach of nucleophiles (like GSH) to the

-carbon, reducing the rate of alkylation. This confirms that steric shielding of the electrophilic
center is a viable strategy for reducing toxicity in drug design.
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To validate the toxicity profile of a new N-alkyl chloroacetamide derivative, the following self-

validating workflow is recommended.

Protocol A: Dual-Endpoint Cytotoxicity Assessment
(MTT + GSH)
Objective: Correlate cell viability with oxidative stress induction.

Materials:

HepG2 or HCT-116 cells.

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[6][7][8]

Monochlorobimane (mBCl) or Ellman’s Reagent (DTNB) for GSH quantification.

Workflow:

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h.

Treatment: Treat with serial dilutions of test compound (1 µM – 500 µM) for 24h.

Control: 0.1% DMSO vehicle.

Positive Control:[1][7] N-Ethylmaleimide (NEM) or Doxorubicin.

Endpoint 1 (Viability): Add MTT (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO.

[4][7][9] Read Absorbance at 570 nm.[7]

Endpoint 2 (GSH): In a parallel plate, lyse cells and add DTNB. Measure Absorbance at 412

nm.

Data Analysis: Plot % Viability and % GSH remaining on the same graph to visualize the

"GSH Threshold" (the point where viability drops only after GSH is significantly depleted).

Protocol B: Experimental Workflow Diagram
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The following diagram outlines the logical flow for determining if a compound's toxicity is GSH-

dependent.

Start: Test Compound

Treat Cells (24h)

Rescue Experiment:
Pre-treat with NAC (5mM)

Parallel Arm

Split Samples

MTT Assay
(Mitochondrial Activity)

GSH Assay
(DTNB/mBCl)

Calculate IC50 Calculate GSH Depletion

Compare: Does NAC restore viability?

Mechanism: Oxidative Stress/Alkylation

Yes

Mechanism: Off-Target/Non-Redox

No
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Figure 2: Decision tree for validating GSH-dependent toxicity mechanisms.

Safety & Handling
Working with N-alkyl chloroacetamides requires strict adherence to safety protocols due to their

alkylating potential.

Skin Sensitization: These compounds are potent contact allergens. Double-gloving (Nitrile) is

mandatory.

Inactivation: Spills should be neutralized with a solution of 10% sodium thiosulfate or other

thiol-rich nucleophiles to quench the electrophilic center before disposal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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